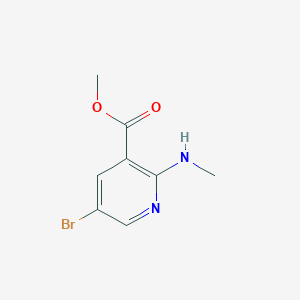

Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate

Vue d'ensemble

Description

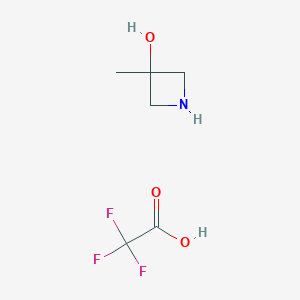

“Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 . It is also known by its CAS number 1220419-53-3 .

Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted at the 5th position with a bromine atom, at the 2nd position with a methylamino group, and at the 3rd position with a carboxylate group .Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” has a predicted boiling point of 288.1±40.0 °C and a predicted density of 1.569±0.06 g/cm3 . Its pKa is predicted to be 3.06±0.10 .Applications De Recherche Scientifique

Multicomponent Reactions

Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate: is utilized in multicomponent reactions, which are valuable synthetic tools for creating highly functionalized motifs from simple building blocks in a single step. This compound can be involved in reactions like the Hantzsch reaction , which is used to prepare 1,4-dihydropyridines (1,4-DHPs). These reactions are significant in medicinal chemistry for their atom economy and the sustainable construction of biologically important molecules .

Organic Synthesis Optimization

The compound has potential applications in optimizing organic synthesis processes. For example, its structure can be disclosed in unexpected compounds formed in ohmic-heating-assisted multicomponent reactions. The effects of ohmic heating on the reactivity pathway suggest opportunities for further investigations into the potential of this thermal processing method in organic synthesis .

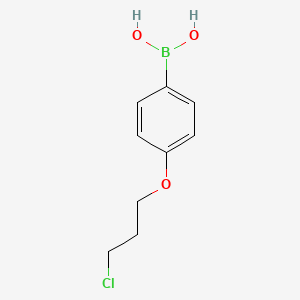

Suzuki Cross-Coupling Reactions

It serves as a starting material in Suzuki cross-coupling reactions, which are pivotal for synthesizing novel pyridine derivatives. These derivatives have applications in quantum mechanical investigations and biological activities, including anti-thrombolytic and biofilm inhibition activities .

Liquid Crystal Chiral Dopants

The pyridine derivatives synthesized from this compound can be potential candidates as chiral dopants for liquid crystals. The molecular electrostatic potential and dipole measurements of these derivatives provide insights into their suitability for this application .

Biological Activity Profiling

The compound is instrumental in the synthesis of pyridine derivatives that are tested for various biological activities. These activities include anti-thrombolytic, biofilm inhibition, and haemolytic activities, which are crucial in the development of new therapeutic agents .

Material Chemistry

In material chemistry, Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate is used as a precursor for synthesizing bipyridine and terpyridine derivatives. These compounds are important in the development of new materials with specific optical, electronic, or coordination properties .

Safety and Hazards

“Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate” is classified under GHS07 for safety. It carries the signal word “Warning” and has hazard statements H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation .

Mécanisme D'action

Target of Action

Similar compounds such as 2-amino-5-bromo-3-methylpyridine have been used in various chemical reactions , suggesting that the compound could interact with a variety of molecular targets.

Mode of Action

It’s known that brominated pyridines can participate in various chemical reactions, including nucleophilic substitution and oxidation . The bromine atom in the compound can be replaced by other groups, leading to the formation of new compounds .

Biochemical Pathways

Brominated pyridines are often used as intermediates in the synthesis of more complex molecules, suggesting that they could potentially interfere with a wide range of biochemical pathways .

Pharmacokinetics

The compound’s predicted properties such as boiling point and density suggest that it could have significant bioavailability .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate .

Propriétés

IUPAC Name |

methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-10-7-6(8(12)13-2)3-5(9)4-11-7/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMQONOUTCNFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate | |

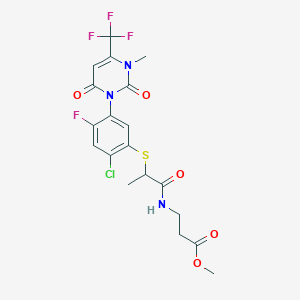

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B1428542.png)

![3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1428548.png)

![4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1428557.png)